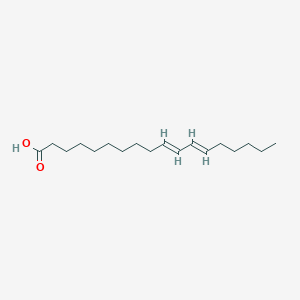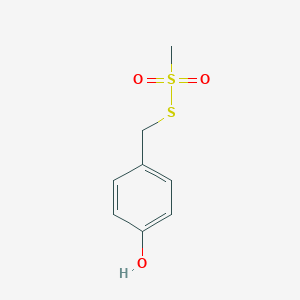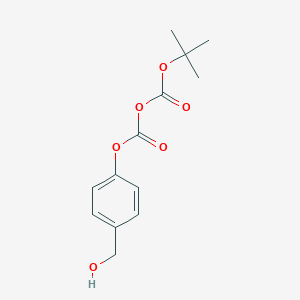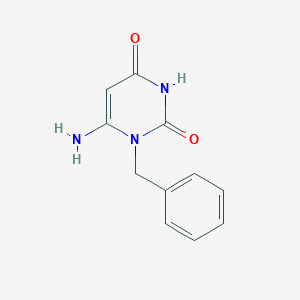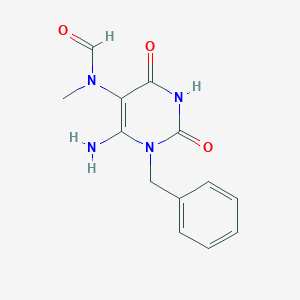
N-Methylmyosmine
概要
説明
Synthesis Analysis
The synthesis of N-Methylmyosmine has been reported in the literature . For instance, a new synthesis method was proposed by Takuro Kisaki, Masanao Ihida, and Einosuke Wada . Another study by Susumu Maeda and colleagues also discussed the synthesis and characterization of N-Methylmyosmine .Molecular Structure Analysis
The molecular structure of N-Methylmyosmine consists of a pyrrolidine ring attached to a pyridine ring . The molecular formula is C10H12N2 . More detailed structural analysis can be obtained from studies that use computational models .Chemical Reactions Analysis
N-Methylmyosmine is involved in the degradation pathway of nicotine . Nicotine oxidoreductase (NicA2), a monoamine oxidase (MAO)-based flavoenzyme, catalyzes the oxidation of S-nicotine into N-methylmyosmine .科学的研究の応用
Biotechnology & Biochemistry
N-Methylmyosmine: has been synthesized and characterized within the field of biochemistry, which suggests its potential use in biochemical research related to alkaloid structures and their synthetic analogs . This compound could serve as a model for studying the biochemical pathways of similar alkaloids.
Microbial Degradation
Research indicates that certain strains of Pseudomonas bacteria can degrade nicotine into N-Methylmyosmine . This application is crucial for environmental biotechnology, where these microbes could be used to clean up nicotine waste and reduce its environmental impact.
Enzyme Characterization
The study of nicotine degradation pathways has led to the discovery of enzymes that convert nicotine to N-Methylmyosmine . This is significant for enzyme engineering, where such enzymes can be modified for industrial applications, such as the biotransformation of toxic compounds.
Agricultural Chemistry
N-Methylmyosmine: is a subject of interest in agricultural chemistry due to its structural similarity to nicotine, a natural insecticide . Understanding its properties could lead to the development of new pesticides or growth regulators.
Environmental Science
The ability of microorganisms to convert nicotine to N-Methylmyosmine highlights its role in the bioremediation of nicotine-contaminated environments . This application is essential for maintaining ecological balance and preventing pollution.
作用機序
Target of Action
N-Methylmyosmine is a compound involved in the degradation of nicotine, a process carried out by certain microorganisms such as Pseudomonas putida . The primary targets of N-Methylmyosmine are the enzymes involved in nicotine metabolism, which include transport proteins, detoxification enzymes, and those involved in amino acid metabolism .
Mode of Action
N-Methylmyosmine interacts with its targets through a series of biochemical reactions. The pyrrolidine ring of nicotine is first dehydrogenated to form N-Methylmyosmine . This process is catalyzed by nicotine oxidoreductase (NicA2), a monoamine oxidase (MAO)-based flavoenzyme . In this mechanism, a hydride ion transfers from the substrate to the flavin cofactor .
Biochemical Pathways
The formation of N-Methylmyosmine is part of the pyrrolidine pathway of nicotine degradation . After the formation of N-Methylmyosmine, it undergoes spontaneous hydrolysis to form pseudooxynicotine, which is then oxidized to 3-succinoylpyridine (SP) . SP is further hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP), which is converted to fumaric acid in subsequent degradation steps .
Pharmacokinetics
The metabolism of nicotine, from which n-methylmyosmine is derived, is primarily carried out by liver enzymes such as cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes could potentially influence the ADME properties of N-Methylmyosmine.
Result of Action
The result of N-Methylmyosmine’s action is the degradation of nicotine, a toxic compound, into less harmful substances. This process is crucial for microorganisms that use nicotine as a carbon and nitrogen source for growth . The degradation of nicotine also helps in the detoxification of environments contaminated with nicotine.
Action Environment
The action of N-Methylmyosmine is influenced by various environmental factors. For instance, the presence of nicotine in the environment triggers the expression of enzymes involved in nicotine metabolism . Additionally, the pH, temperature, and presence of other substances in the environment could potentially affect the action, efficacy, and stability of N-Methylmyosmine.
Safety and Hazards
将来の方向性
The degradation of nicotine into N-Methylmyosmine by bacteria like Pseudomonas putida has potential applications in the treatment of nicotine addiction . Future research could focus on further understanding the molecular principles of nicotine degradation and exploring the potential of these bacteria in bioremediation and therapeutic applications .
特性
IUPAC Name |
3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHGXPZBZKXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400839 | |
| Record name | N-Methylmyosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylmyosmine | |
CAS RN |
525-74-6 | |
| Record name | N-Methylmyosmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylmyosmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmyosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLMYOSMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

